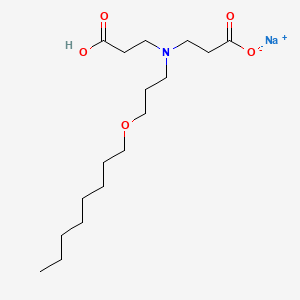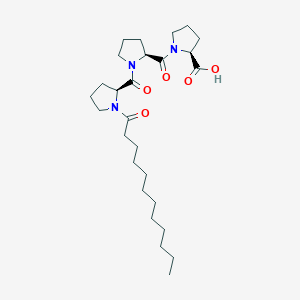
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a dodecanoyl group attached to a sequence of three proline residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline typically involves the coupling of dodecanoic acid with a tripeptide consisting of three L-proline residues. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) to ensure the purity and yield of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids. This method ensures high efficiency and scalability, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
Biology: The compound is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound is used in the production of biomaterials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The presence of the dodecanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially alter membrane-associated functions.
Comparaison Avec Des Composés Similaires
L-Proline: A simple amino acid that serves as a precursor for many proline derivatives.
1-Dodecanoyl-L-proline: A simpler analog with only one proline residue.
1-Dodecanoyl-L-prolyl-L-proline: An intermediate compound with two proline residues.
Uniqueness: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of three proline residues, which imparts distinct structural and functional properties
Propriétés
Numéro CAS |
65550-43-8 |
|---|---|
Formule moléculaire |
C27H45N3O5 |
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H45N3O5/c1-2-3-4-5-6-7-8-9-10-17-24(31)28-18-11-14-21(28)25(32)29-19-12-15-22(29)26(33)30-20-13-16-23(30)27(34)35/h21-23H,2-20H2,1H3,(H,34,35)/t21-,22-,23-/m0/s1 |
Clé InChI |
QJQOVIJCKGJYSD-VABKMULXSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


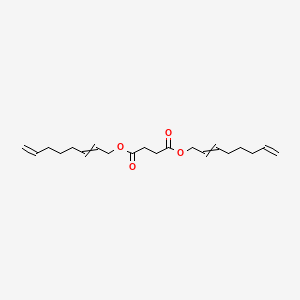
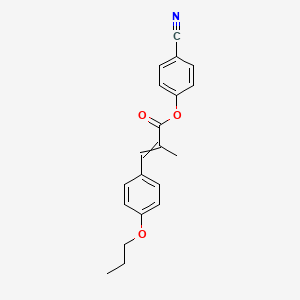
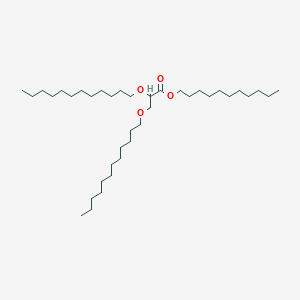
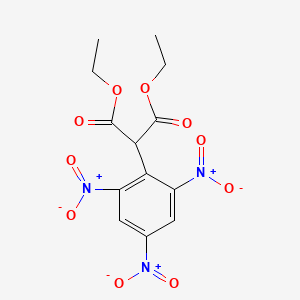
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
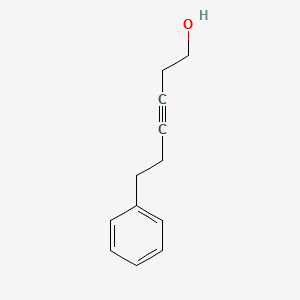

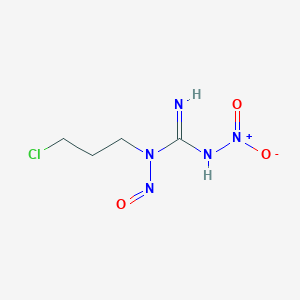
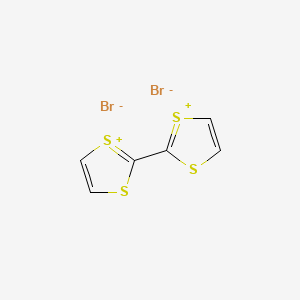

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
